1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione

Fluorescence Spectroscopy Photophysics Solvatochromism

Procure the definitive monoaminomaleimide model fluorophore and certified Deferiprone Impurity 2 reference standard. Unlike non-fluorescent maleimide probes, this compound's precisely documented solvent-dependent photophysics—including a >30-fold quantum yield shift (37.5% to 1.2%) and multi-exponential excited-state lifetimes—provide an irreplaceable benchmark for FLIM calibration and rational fluorophore design. Supplied with comprehensive characterization data, it is essential for validated pharmaceutical quality control, method development, and advanced spectroscopy research.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 457959-68-1
Cat. No. B2603821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione
CAS457959-68-1
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCNC1=CC(=O)N(C1=O)C
InChIInChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(4)10/h3,7H,1-2H3
InChIKeyKIKRBHWZESXXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS 457959-68-1) as a Model Monoaminomaleimide Fluorophore and Deferiprone Impurity Standard


1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione (CAS 457959-68-1) is a monoaminomaleimide derivative that belongs to the pyrrole-2,5-dione class of compounds. Structurally, it features a five-membered pyrrole ring bearing two ketone groups at the 2- and 5-positions, with a methyl substituent on the ring nitrogen and a methylamino group at the 3-position . This compound serves dual roles in research and industry: as a well-characterized model fluorophore for photophysical investigations of aminomaleimide emission mechanisms [1], and as a regulatory-reference impurity standard (Deferiprone Impurity 2) for pharmaceutical quality control applications [2]. Its small molecular footprint (C6H8N2O2, MW 140.14) and documented spectral properties make it a valuable scaffold for both fundamental spectroscopy and analytical method development.

Why Generic Maleimide Substitution Fails: The Critical Importance of 3-Amino Substitution and Solvent-Dependent Photophysics in 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione


Not all maleimide derivatives are functionally interchangeable. Unsubstituted maleimides such as N-ethylmaleimide (NEM) are widely used as thiol-reactive probes but are essentially non-fluorescent, exhibiting negligible quantum yields and acting primarily as quenchers [1]. In contrast, the introduction of an amino group at the 3-position transforms the maleimide core into a highly emissive fluorophore, with quantum yields that can reach up to ~60% for optimized aminomaleimide derivatives [2]. Critically, the photophysical behavior of aminomaleimides is exquisitely sensitive to both the nature of the N-substituent and the solvent environment. 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione has been specifically characterized as a model monoaminomaleimide to unravel the mechanism of fluorescence quenching in polar protic solvents via electron-driven proton transfer [3]. This compound's precisely documented solvent-dependent emission parameters—including quantum yield, Stokes shift, and excited-state lifetimes—provide a reliable benchmark that generic maleimide analogs cannot offer, making it indispensable for method development, instrument calibration, and rational fluorophore design.

Quantitative Differential Evidence for 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione (457959-68-1) Selection: Solvent-Dependent Fluorescence, Stokes Shift, and Regulatory Characterization


Solvent-Dependent Fluorescence Quantum Yield: >30-Fold Difference Between Aprotic and Protic Solvents

1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione exhibits a pronounced solvent-dependent fluorescence quantum yield (φf), with a >30-fold decrease observed when moving from nonpolar cyclohexane to polar protic methanol. This drastic quenching is attributed to electron-driven proton transfer from the solvent to the fluorophore, a mechanism elucidated through ultrafast pump-probe studies [1]. In contrast, unsubstituted maleimides such as N-ethylmaleimide show negligible fluorescence (φf <0.01) across all solvent conditions, underscoring the unique emissive behavior conferred by the 3-amino substitution [2].

Fluorescence Spectroscopy Photophysics Solvatochromism Maleimide Fluorophores

Stokes Shift Variability: 100–145 nm Range Enables Environment-Sensitive Multiplexing

The Stokes shift of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione increases systematically with solvent polarity and proticity: from ~100 nm in nonpolar cyclohexane to ~120 nm in polar aprotic acetonitrile, and reaching ~145 nm in polar protic methanol [1]. This >45 nm tunability contrasts sharply with conventional organic fluorophores such as fluorescein or rhodamine derivatives, which typically exhibit fixed Stokes shifts of 20–30 nm regardless of solvent environment [2]. The large and variable Stokes shift minimizes self-quenching and spectral crosstalk, while the environmental sensitivity provides an additional dimension of information in multiplexed assays.

Fluorescence Multiplexing Solvatochromic Probes Stokes Shift Engineering Bioimaging

Ultrafast Excited-State Lifetime Profiling: Multi-Exponential Kinetics Benchmark for Time-Resolved Spectroscopy

Ultrafast transient electronic absorption spectroscopy (TEAS) of 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione reveals solvent-specific excited-state lifetimes that serve as quantitative benchmarks for time-resolved studies [1]. In nonpolar cyclohexane, a single long-lived component (>2 ns) dominates, consistent with high φf. In polar aprotic acetonitrile, a short 5.1 ps component emerges alongside a >2 ns component, reflecting partial population transfer. In protic methanol, three distinct time constants (0.7 ps, 11 ps, and 850 ps) are resolved, corresponding to sequential excited-state proton transfer and quenching [1]. In contrast, unsubstituted N-ethylmaleimide exhibits only ultrafast non-radiative decay (<10 ps) with no long-lived emissive component [2].

Ultrafast Spectroscopy Time-Resolved Fluorescence Excited-State Dynamics Proton Transfer

Aminomaleimide Class Fluorescence Brightness: Quantum Yields up to 38% vs Non-Emissive Unsubstituted Maleimides

Amino-substituted maleimides constitute a distinct class of highly emissive fluorophores, with quantum yields reaching up to ~60% for optimized derivatives [1]. 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione achieves φf of 38% in cyclohexane and 30% in acetonitrile, placing it firmly within the emissive aminomaleimide class [2]. In stark contrast, unsubstituted maleimides (e.g., N-methylmaleimide, N-ethylmaleimide) are effectively non-fluorescent due to rapid non-radiative decay via low-lying nπ* states, making them unsuitable as emissive probes [3]. The 3-amino substitution fundamentally alters the excited-state landscape, enabling radiative relaxation pathways that are absent in the parent maleimide scaffold.

Fluorescent Probes Maleimide Chemistry Quantum Yield Bioconjugation

Regulatory-Grade Characterization as Deferiprone Impurity 2 for Pharmaceutical Quality Control

1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione is authenticated as Deferiprone Impurity 2, a specified impurity in the iron-chelating drug deferiprone [1]. This compound is supplied with comprehensive characterization data including HPLC purity, NMR, and MS documentation that meets regulatory compliance guidelines for pharmaceutical impurity reference standards [1]. In contrast, generic chemical suppliers may provide only nominal purity information without the detailed structural confirmation and batch-specific analytical data required for GMP/GLP environments. Alternative sources of this impurity standard may lack the certificate of analysis traceability essential for regulatory submissions.

Pharmaceutical Impurity Standards Analytical Method Validation Deferiprone QC HPLC Reference

Optimal Application Scenarios for 1-Methyl-3-(methylamino)-1H-pyrrole-2,5-dione (457959-68-1): Where Quantitative Differentiation Translates to Practical Advantage


Environmental Polarity Sensing and Solvatochromic Probe Development

Leverage the compound's documented solvent-dependent quantum yield (37.5% in cyclohexane vs 1.2% in methanol) and Stokes shift (100–145 nm range) to develop fluorescent sensors that distinguish nonpolar, polar aprotic, and protic microenvironments [1]. The >30-fold emission intensity difference enables ratiometric imaging of cellular compartments with varying hydrophobicity or monitoring of solvent purity in industrial processes. The detailed excited-state lifetime data (e.g., multi-exponential kinetics in methanol) further supports time-resolved detection schemes that discriminate against background autofluorescence [1].

Fluorescence Lifetime Imaging (FLIM) Calibration and Method Development

Use the compound as a well-characterized lifetime standard for FLIM instrument calibration and protocol optimization. The solvent-specific lifetime values—>2 ns in cyclohexane, 5.1 ps/>2 ns in acetonitrile, and 0.7/11/850 ps in methanol—provide a validated benchmark across picosecond to nanosecond timescales [1]. This contrasts with traditional lifetime standards (e.g., fluorescein, τ ~4 ns) that lack multi-exponential complexity and solvent-tunability, enabling more rigorous assessment of time-resolved instrumentation and fitting algorithms [2].

Rational Design of Next-Generation Aminomaleimide Fluorophores

Employ 1-methyl-3-(methylamino)-1H-pyrrole-2,5-dione as the foundational model system for computational and experimental studies aimed at engineering maleimide-based fluorophores with tailored photophysical properties. The compound's fully characterized photodynamics—including the mechanism of electron-driven proton transfer quenching in protic solvents—provide the essential baseline for structure-property relationship studies [1]. Researchers can systematically modify the N-substituent or amino group and quantify deviations from the model compound's behavior to optimize brightness, Stokes shift, or solvent tolerance [3].

Pharmaceutical Impurity Profiling and Deferiprone Quality Control

Implement this compound as a certified reference standard for the identification, quantification, and control of Deferiprone Impurity 2 in pharmaceutical drug substance and drug product analysis [4]. The availability of comprehensive characterization data (HPLC, NMR, MS) compliant with regulatory guidelines ensures that analytical methods (e.g., HPLC-UV, LC-MS) can be validated for specificity, linearity, and accuracy per ICH Q2(R1) requirements. This is essential for batch release testing, stability studies, and regulatory submissions for deferiprone-containing formulations.

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